

Synthesis of Intermediate-11: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-11*

Cat. No.: *B2678736*

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This document provides a comprehensive overview of the required reagents, catalysts, and a detailed experimental protocol for the synthesis of Intermediate-11, chemically identified as ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)-2-oxoacetate. This intermediate is a key precursor in the multi-step synthesis of a novel auxin mimic-based herbicide. The synthesis involves the acylation of 2-nitro-4-(trifluoromethyl)aniline with ethyl chlorooxoacetate.

Required Reagents and Catalysts

The synthesis of Intermediate-11 is a direct acylation reaction. While the reaction can proceed without a catalyst, a non-nucleophilic base is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

| Role | Reagent/Catalyst | Chemical Formula | Molecular Weight (g/mol) | Supplier (Example) |
|-------------------|---|--------------------------|----------------------------|-------------------------------|
| Starting Material | 2-Nitro-4-(trifluoromethyl)aniline | $C_7H_5F_3N_2O_2$ | 206.12 | Sigma-Aldrich, Alfa Aesar |
| Acylating Agent | Ethyl chlorooxoacetate | $C_4H_5ClO_3$ | 136.53 | Sigma-Aldrich, TCI |
| Solvent | Ethyl acetate (EtOAc) | $C_4H_8O_2$ | 88.11 | Fisher Scientific, VWR |
| Base (Optional) | Triethylamine (Et ₃ N) or Pyridine | $C_6H_{15}N$ / C_5H_5N | 101.19 / 79.10 | Sigma-Aldrich, Acros Organics |

Experimental Protocol

This protocol details the batch synthesis of Intermediate-11. The procedure is adapted from the principles described in the flow synthesis by Baumann et al. and standard organic synthesis methodologies.

Materials:

- 2-Nitro-4-(trifluoromethyl)aniline (1.0 eq)
- Ethyl chlorooxoacetate (1.1 eq)
- Triethylamine (1.2 eq, optional, but recommended)
- Anhydrous ethyl acetate
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

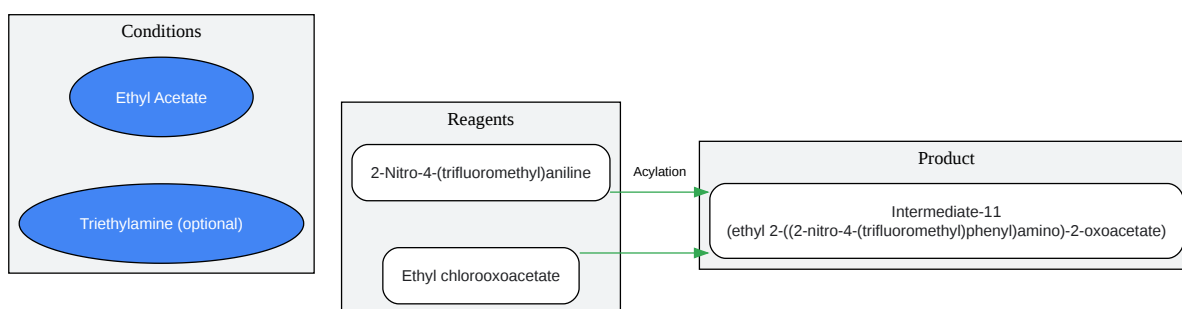
Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) and anhydrous ethyl acetate to create a 0.5 M solution.
- **Addition of Base:** If using a base, add triethylamine (1.2 eq) to the stirred solution at room temperature.
- **Addition of Acylating Agent:** Dissolve ethyl chlorooxoacetate (1.1 eq) in a minimal amount of anhydrous ethyl acetate and add it to a dropping funnel. Add the ethyl chlorooxoacetate solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.
 - Wash the organic solution with 1 M HCl (2 x volume of organic layer), followed by saturated aqueous sodium bicarbonate solution (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Intermediate-11 as a solid.

- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Synthetic Pathway and Logic

The synthesis of Intermediate-11 is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. The subsequent loss of a chloride ion, facilitated by the presence of a base to neutralize the generated HCl, leads to the formation of the desired amide bond.



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Caption: Synthetic pathway for Intermediate-11.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Ethyl chlorooxoacetate is corrosive and a lachrymator; handle with care.

- Triethylamine is flammable and has a strong odor.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.
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